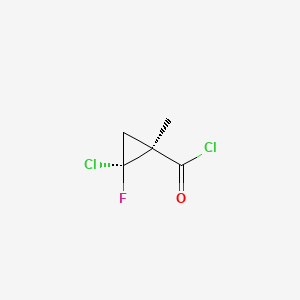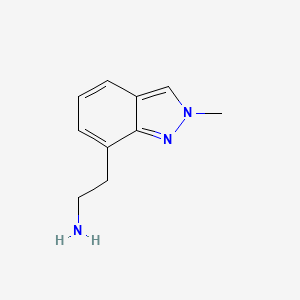![molecular formula C25H38N2O4 B13445612 1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol CAS No. 1225195-70-9](/img/structure/B13445612.png)
1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] is a complex organic compound with the molecular formula C25H38N2O4 and a molecular weight of 430.58 . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] involves multiple steps, typically starting with the reaction of methylene bis(4,1-phenyleneoxy) with isopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency . The process involves stringent quality control measures to monitor the reaction parameters and product specifications.
化学反応の分析
Types of Reactions
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] involves its interaction with specific molecular targets and pathways. The compound is known to modulate adrenergic receptors, influencing neurotransmission and signal transduction pathways . This modulation can lead to various physiological effects, including pain relief and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
Bisoprolol Fumarate: A beta-blocker used in the treatment of cardiovascular diseases.
1,1’-[Oxybis(methylene-4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol]: A structurally similar compound with similar applications.
Uniqueness
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] is unique due to its specific molecular structure, which allows it to interact with adrenergic receptors in a distinct manner . This unique interaction profile makes it valuable in research and potential therapeutic applications .
特性
CAS番号 |
1225195-70-9 |
|---|---|
分子式 |
C25H38N2O4 |
分子量 |
430.6 g/mol |
IUPAC名 |
1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C25H38N2O4/c1-18(2)26-14-22(28)16-30-24-9-5-20(6-10-24)13-21-7-11-25(12-8-21)31-17-23(29)15-27-19(3)4/h5-12,18-19,22-23,26-29H,13-17H2,1-4H3 |
InChIキー |
MNVJIHMQUQYNOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNC(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


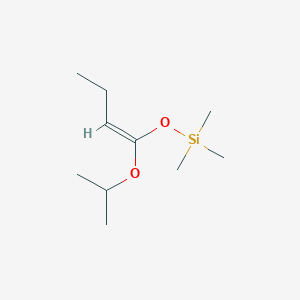
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)
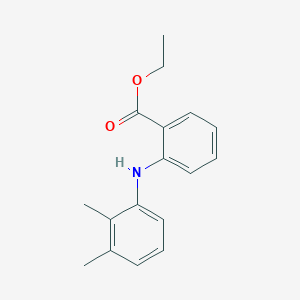
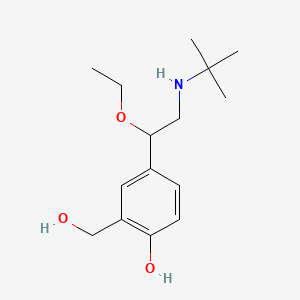
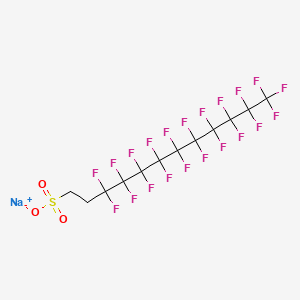
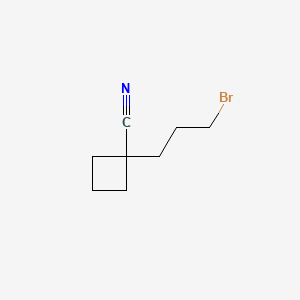
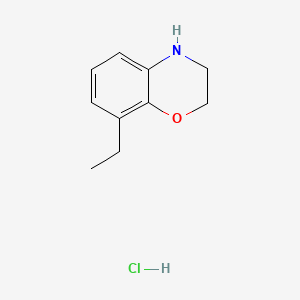

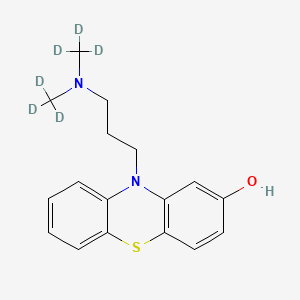
![4-[[4-[(4-Hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B13445600.png)
